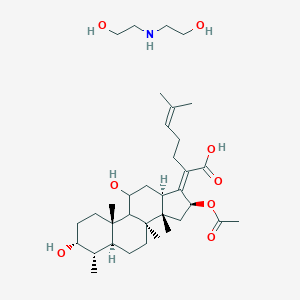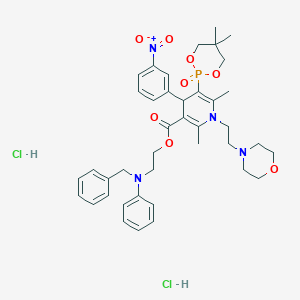
(S)-(+)-Epichlorohydrin
Übersicht
Beschreibung
(S)-(+)-Epichlorohydrin is a chiral epoxide with the chemical formula C3H5ClO. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals. The compound is characterized by its three-membered epoxide ring and a chlorine atom attached to the carbon adjacent to the oxygen atom. This structural feature makes this compound highly reactive and versatile in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-(+)-Epichlorohydrin can be synthesized through several methods. One common method involves the reaction of allyl chloride with hypochlorous acid, followed by epoxidation. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then converted to this compound by intramolecular cyclization.
Industrial Production Methods
In industrial settings, this compound is often produced via the chlorohydrin process. This involves the reaction of propylene with chlorine and water to form a mixture of chlorohydrins, which are then dehydrochlorinated to yield this compound. The process is typically carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(+)-Epichlorohydrin undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, or other derivatives.
Oxidation and Reduction: this compound can be oxidized to form glycidol or reduced to form 3-chloro-1-propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to facilitate ring opening.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions include glycidol, 3-chloro-1-propanol, and various substituted alcohols and amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-Epichlorohydrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the modification of biomolecules, such as the cross-linking of proteins and the synthesis of enzyme inhibitors.
Medicine: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: this compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of (S)-(+)-Epichlorohydrin involves its high reactivity due to the strained epoxide ring and the presence of the chlorine atom. The compound can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-Epichlorohydrin can be compared with other epoxides and chlorohydrins, such as:
®-Epichlorohydrin: The enantiomer of this compound, which has similar reactivity but different stereochemistry.
Glycidol: An epoxide with a hydroxyl group instead of a chlorine atom, which has different reactivity and applications.
3-Chloro-1,2-propanediol: A chlorohydrin with two hydroxyl groups, which is less reactive than this compound but still useful in synthesis.
The uniqueness of this compound lies in its combination of an epoxide ring and a chlorine atom, which provides a balance of reactivity and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
(2S)-2-(chloromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045801 | |
| Record name | (S)-(+)-Epichlorohydrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67843-74-7 | |
| Record name | (+)-Epichlorohydrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67843-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epichlorohydrin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067843747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Epichlorohydrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-chloro-2,3-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-(chloromethyl)-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPICHLOROHYDRIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCR89B4R6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (S)-Epichlorohydrin?
A1: (S)-Epichlorohydrin has the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol.
Q2: What spectroscopic data is available for (S)-Epichlorohydrin?
A2: Researchers have utilized various spectroscopic techniques to characterize (S)-Epichlorohydrin, including vibrational absorption, vibrational circular dichroism (VCD) , IR, 1H NMR, 13C NMR, and MS. These techniques provide insights into its structure, conformation, and interactions with different solvents.
Q3: How does the conformation of (S)-Epichlorohydrin affect its properties?
A3: (S)-Epichlorohydrin exists in three stable conformers: gauche-II, gauche-I, and cis. The populations of these conformers vary depending on the solvent, influencing the compound's optical rotation and other properties.
Q4: How is (S)-Epichlorohydrin typically synthesized?
A4: One common method for obtaining (S)-Epichlorohydrin is through the hydrolytic kinetic resolution of racemic epichlorohydrin. This process utilizes chiral catalysts, such as Salen-Co(III) complexes, to selectively hydrolyze the undesired enantiomer, leaving behind enantiopure (S)-Epichlorohydrin.
Q5: What are the main applications of (S)-Epichlorohydrin?
A5: (S)-Epichlorohydrin is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active compounds. Some notable examples include:
- Antivirals: It serves as a key intermediate in the synthesis of antiviral methylenecyclopropane nucleoside analogues.
- β-blockers: It plays a vital role in the enantioselective synthesis of β-adrenergic receptor blocking agents like (R)-Acebutolol and (R)-Bunitrolol.
- Antifungals: It is used in the synthesis of the antifungal pyrrolizidinedione, Burnettramic acid A.
- Antibacterials: It is a key starting material in the synthesis of oxazolidinone antibacterial agents, including Linezolid (Zyvox).
- Other pharmaceuticals: It serves as a chiral starting material for synthesizing various other pharmaceuticals, including L-Carnitine, Pitavastatin Calcium, and the C9-27 segment of Milbemycin K.
Q6: Are there any alternative synthetic routes to (S)-Epichlorohydrin?
A6: While the kinetic resolution of racemic epichlorohydrin is a common method, researchers have explored alternative approaches, such as utilizing (R)-3-chloro-1,2-propanediol, a byproduct of the kinetic resolution process, to synthesize (S)-(+)-glycidyl tosylate, another valuable chiral intermediate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
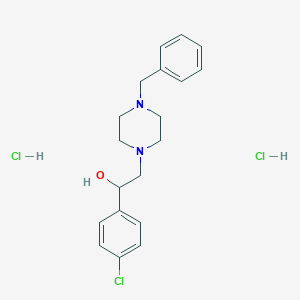
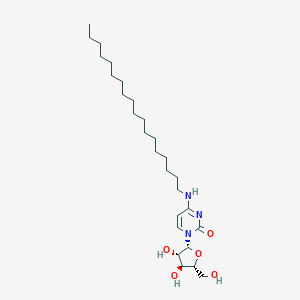
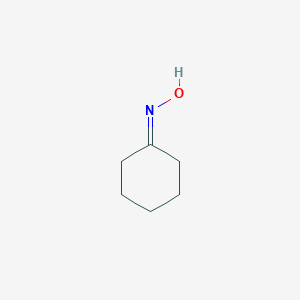
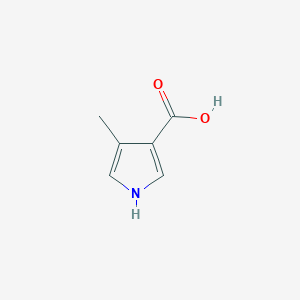
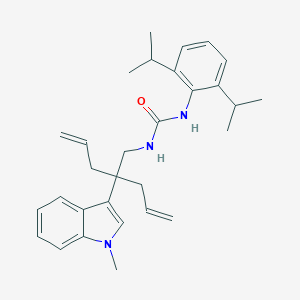
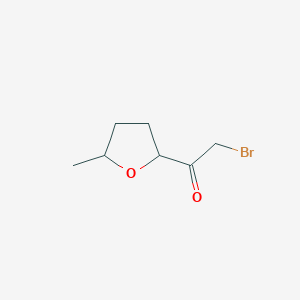
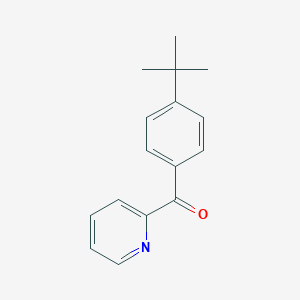
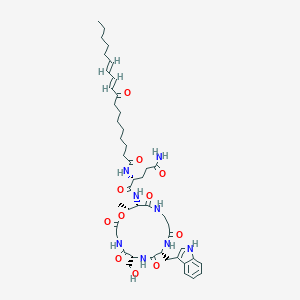
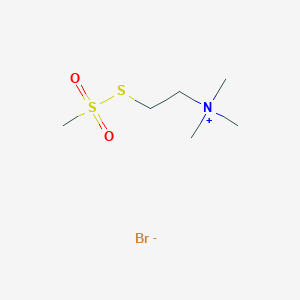
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)


